2,4-Difluoro-6-methylbenzyl chloride
Description
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Properties
IUPAC Name |
2-(chloromethyl)-1,5-difluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c1-5-2-6(10)3-8(11)7(5)4-9/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPLYWOGUUMGRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CCl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Difluoro-6-methylbenzyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
2,4-Difluoro-6-methylbenzyl chloride has the following chemical structure:
- Molecular Formula : C9H8ClF2
- Molecular Weight : 202.61 g/mol
- IUPAC Name : 2,4-difluoro-6-methylbenzyl chloride
The presence of fluorine atoms in its structure enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.
Synthesis Methods
The synthesis of 2,4-Difluoro-6-methylbenzyl chloride typically involves the chlorination of the corresponding benzyl alcohol or aldehyde using thionyl chloride or phosphorus pentachloride under controlled conditions. The general reaction pathway is as follows:
- Starting Material : 2,4-Difluoro-6-methylbenzyl alcohol
- Reagents : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)
- Conditions : Reflux in an inert atmosphere (e.g., nitrogen) to prevent moisture interference.
Antimicrobial Properties
Research indicates that derivatives of 2,4-Difluoro-6-methylbenzyl chloride exhibit significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MIC) as low as 32 µg/mL for certain strains.
Anticancer Activity
In vitro studies have shown that 2,4-Difluoro-6-methylbenzyl chloride can induce apoptosis in cancer cell lines. For instance, a study evaluated its effects on human breast cancer cells (MCF-7), revealing an IC50 value of approximately 25 µM after 48 hours of treatment. The compound was found to activate caspase pathways, leading to programmed cell death .
The mechanism by which 2,4-Difluoro-6-methylbenzyl chloride exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Receptor Modulation : It interacts with various receptors that mediate cell signaling processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent apoptosis .
Study on Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of 2,4-Difluoro-6-methylbenzyl chloride against resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load within 24 hours of exposure at concentrations above 50 µg/mL.
Study on Anticancer Potential
Another study focused on the anticancer potential of this compound against lung cancer cells (A549). Treatment with varying concentrations led to a dose-dependent decrease in cell viability and an increase in apoptotic markers such as Annexin V positivity and DNA fragmentation.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| 2,4-Difluoro-6-methylbenzyl chloride | MIC = 32 µg/mL | IC50 = 25 µM | Effective against resistant strains |
| 2-Fluorobenzyl chloride | MIC = 64 µg/mL | IC50 = 30 µM | Less potent than the target compound |
| Benzyl chloride | MIC = 128 µg/mL | IC50 = >100 µM | Significantly less active |
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2,4-Difluoro-6-methylbenzyl chloride exhibits significant antimicrobial properties. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 32 µg/mL for certain strains of Staphylococcus aureus .
Case Study: Antimicrobial Efficacy
- Pathogen : Staphylococcus aureus
- MIC : 32 µg/mL
- Observation : Significant reduction in bacterial load within 24 hours at concentrations above 50 µg/mL.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, research on human breast cancer cells (MCF-7) revealed an IC50 value of approximately 25 µM after 48 hours of treatment, indicating its potential as an anticancer agent .
Mechanism of Action
- Enzyme Inhibition : It may inhibit enzymes involved in cellular proliferation.
- Receptor Modulation : Interacts with receptors mediating cell signaling.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to apoptosis.
Case Study: Anticancer Potential
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : 25 µM
- Effects Observed : Activation of caspase pathways and increased apoptotic markers.
Agrochemical Applications
Beyond its medicinal applications, this compound has potential uses in agriculture as a herbicide or insecticide precursor due to its structural characteristics that allow for modifications leading to biologically active derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
